Bolivianine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

Bolivianine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reaction conditions and the nature of the reagents used.

科学的研究の応用

Synthesis of Bolivianine

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex molecular structure. Two notable synthetic pathways have been reported:

- First Generation Synthesis : This involved a 21-step process that utilized chiral resolution strategies to achieve this compound .

- Second Generation Synthesis : A more efficient 14-step biomimetic synthesis was achieved using commercially available (+)-verbenone. This method incorporated palladium-catalyzed intramolecular cyclopropanation and a Diels-Alder cascade, which allowed for the precise assembly of the tricyclic structure .

These synthetic methodologies not only confirm the structure of this compound but also provide insights into its biogenetic origins and potential modifications for enhanced biological activity.

Biological Activities

This compound has been studied for its potential pharmacological properties, particularly as an antimalarial agent. Research indicates that derivatives of tricyclic compounds similar to this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, tricyclic analogues have shown IC50 values as low as 0.45 µM against resistant strains, indicating promising therapeutic potential .

| Compound | Activity Against P. falciparum | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Yes | TBD | |

| Tricyclic Analogue | Yes | 0.45 | |

| Isothis compound | TBD | TBD |

Potential Therapeutic Applications

Given its structural complexity and biological activities, this compound holds promise for several therapeutic applications:

- Antimalarial Treatments : The antimalarial properties suggest that this compound could be developed into a new class of antimalarial drugs, especially in light of increasing resistance to existing treatments.

- Antimicrobial Properties : Similar compounds in the tricyclic category have demonstrated antimicrobial effects, which could extend to this compound and its derivatives, making it a candidate for further investigation in treating bacterial infections .

- Natural Product Research : As a naturally occurring compound, this compound may serve as a lead structure for the development of new synthetic analogues with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- A study published in Journal of the American Chemical Society detailed the bioinspired total synthesis of this compound, confirming its structural integrity and exploring its synthetic pathway .

- Another research effort focused on the asymmetric total synthesis of this compound and related compounds, emphasizing the importance of stereochemistry in determining biological activity .

作用機序

The mechanism of action of Bolivianine involves its interaction with specific molecular targets and pathways within biological systems. While detailed information on its exact mechanism is limited, it is believed that this compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or metabolic pathways.

類似化合物との比較

Bolivianine can be compared with other similar compounds to highlight its uniqueness. Some compounds with similar structures or properties include:

Ecteinascidin 743: A marine-derived compound with anticancer properties.

Trabectedin: Another marine-derived compound used in cancer therapy.

Benzothiazole derivatives: Compounds with a benzothiazole core structure, known for their diverse biological activities.

This compound stands out due to its specific molecular structure and the unique biological activities it exhibits, making it a valuable compound for further research and development.

特性

分子式 |

C25H30O3 |

|---|---|

分子量 |

378.5 g/mol |

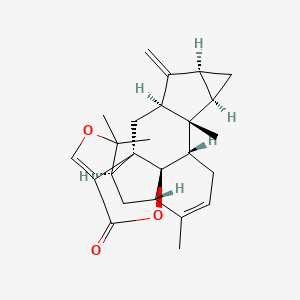

IUPAC名 |

(1R,2S,4S,6S,8R,9S,10S,14S,16R)-9,13,17,17-tetramethyl-5-methylidene-18,22-dioxaheptacyclo[12.8.0.01,10.02,16.02,20.04,9.06,8]docosa-12,19-dien-21-one |

InChI |

InChI=1S/C25H30O3/c1-12-6-7-19-23(5)16-8-14(16)13(2)17(23)10-24-18-11-27-22(3,4)20(24)9-15(12)25(19,24)28-21(18)26/h6,11,14-17,19-20H,2,7-10H2,1,3-5H3/t14-,15+,16-,17+,19+,20+,23+,24-,25-/m1/s1 |

InChIキー |

DKDFCCZFRBMDLE-ZTJJBFDGSA-N |

異性体SMILES |

CC1=CC[C@H]2[C@]3([C@@H]4C[C@@H]4C(=C)[C@@H]3C[C@]56[C@@]27[C@H]1C[C@H]5C(OC=C6C(=O)O7)(C)C)C |

正規SMILES |

CC1=CCC2C3(C4CC4C(=C)C3CC56C27C1CC5C(OC=C6C(=O)O7)(C)C)C |

同義語 |

olivianine isobolivianine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。